molecular formula C13H18N2O4S B2517957 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034273-46-4

4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2517957
CAS No.: 2034273-46-4
M. Wt: 298.36
InChI Key: CRZUJQSIYLMHOJ-UHFFFAOYSA-N
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Description

4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Mechanisms and Synthesis

Azetidinone compounds, including those related to the specified chemical, have been extensively studied for their unique reaction mechanisms and synthetic applications. For instance, the cycloaddition behavior of allenes toward pyridine N-oxides has been explored, highlighting the formation of azetidine-type cycloadducts through sigmatropic rearrangement and cycloaddition processes. This illustrates the compound's potential in facilitating complex chemical synthesis and structural formation in heterocyclic chemistry (Matsuoka et al., 1992).

Antimicrobial and Antifungal Activities

Research into azetidinone derivatives has shown promising antimicrobial and antifungal activities. A study on azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives revealed their effectiveness against various bacterial and fungal strains, demonstrating the compound's potential in developing new antibacterial and antifungal agents (Shah et al., 2014).

Antitubercular Activities

Further investigations into pyrimidine-azetidinone analogues have uncovered their antioxidant, antimicrobial, and antitubercular activities, highlighting the compound's versatility in addressing multiple health challenges, especially in combating tuberculosis and other microbial infections (Chandrashekaraiah et al., 2014).

Biological and Chemical Applications

Azetidinone and its derivatives have been synthesized and evaluated for various biological activities, including as potential antidepressant and nootropic agents. This reflects the broader implications of these compounds in medicinal chemistry and neuropharmacology (Thomas et al., 2016).

Heterocyclic Compound Synthesis

The compound also plays a crucial role in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which have been explored for their antibacterial properties, showcasing the potential for new drug development and chemical synthesis applications (Azab et al., 2013).

Properties

IUPAC Name

4-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-9-5-10(6-13(16)14(9)2)19-11-7-15(8-11)20(17,18)12-3-4-12/h5-6,11-12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZUJQSIYLMHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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